Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group and a hydroxy group attached to the alpha carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-2-(pyridin-3-yl)acetate.
Reduction: The compound can be reduced to form ethyl 2-hydroxy-2-(pyridin-3-yl)ethanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, 2-hydroxy-2-(pyridin-3-yl)acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Ethyl 2-oxo-2-(pyridin-3-yl)acetate.
Reduction: Ethyl 2-hydroxy-2-(pyridin-3-yl)ethanol.
Substitution: 2-Hydroxy-2-(pyridin-3-yl)acetic acid.
Scientific Research Applications
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(pyridin-3-yl)acetate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
2-Hydroxy-2-(pyridin-3-yl)acetic acid: The carboxylic acid form, which has different solubility and reactivity properties.
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: The oxidized form, which has distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXFKPRBIMWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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